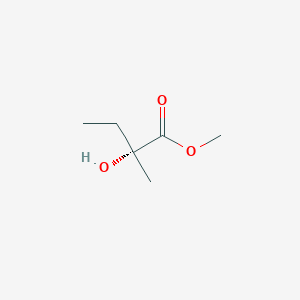
(R)-(-)-Methyl-2-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-Methyl-2-hydroxy-2-methylbutanoate is a chiral ester compound with significant importance in various fields of chemistry and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Methyl-2-hydroxy-2-methylbutanoate typically involves the esterification of ®-2-hydroxy-2-methylbutanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-Methyl-2-hydroxy-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-(-)-Methyl-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: ®-2-oxo-2-methylbutanoic acid.
Reduction: ®-2-hydroxy-2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
®-(-)-Methyl-2-hydroxy-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of flavors and fragrances due to its ester functionality.
Mechanism of Action
The mechanism of action of ®-(-)-Methyl-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chiral nature of the compound allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing the outcome of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-Methyl-2-hydroxy-2-methylbutanoate
- ®-(-)-Ethyl-2-hydroxy-2-methylbutanoate
- ®-(-)-Methyl-3-hydroxy-2-methylbutanoate
Uniqueness
®-(-)-Methyl-2-hydroxy-2-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C6H12O3/c1-4-6(2,8)5(7)9-3/h8H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
FMXYCZVOMYLMKM-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)OC)O |
Canonical SMILES |
CCC(C)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



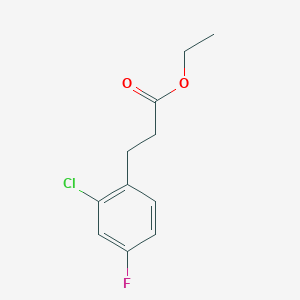
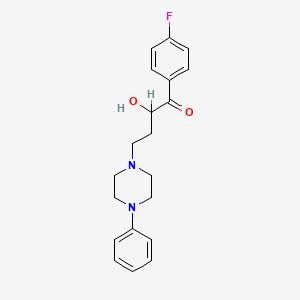

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
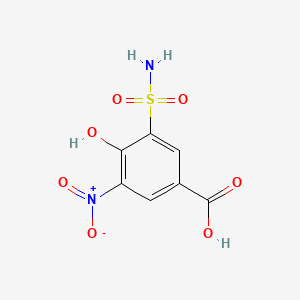
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
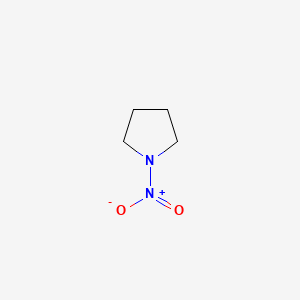
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
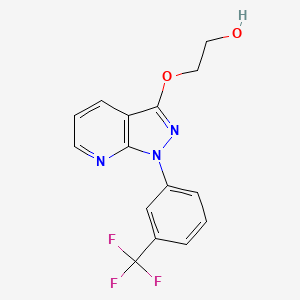
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
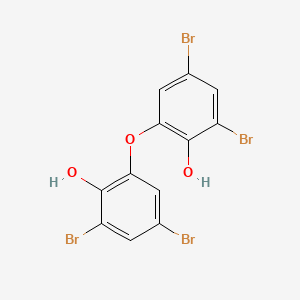
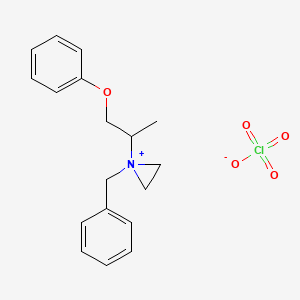
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
